molecular formula C13H10ClN3O B12723056 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- CAS No. 89659-97-2

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)-

Cat. No.: B12723056
CAS No.: 89659-97-2
M. Wt: 259.69 g/mol
InChI Key: NVHDCNQLULRMAU-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core with a chlorine atom at the 5th position, a methyl group at the 1st position, and a pyridinyl group at the 3rd position. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include phosgene, triphosgene, and 1,1’-carbonyldiimidazole. The reaction conditions often require precisely controlled environments, high temperatures, and long reaction times to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry protocols, such as solvent-free conditions and the use of CO2 as a carbonyl source, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 5-chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2 (3H)-Benzimidazolone
  • 1,3-Dihydro-2H-benzimidazol-2-one
  • 2-Hydroxybenzimidazole

Uniqueness

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- is unique due to the presence of the chlorine atom at the 5th position and the pyridinyl group at the 3rd position. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

89659-97-2

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

5-chloro-1-methyl-3-pyridin-3-ylbenzimidazol-2-one

InChI

InChI=1S/C13H10ClN3O/c1-16-11-5-4-9(14)7-12(11)17(13(16)18)10-3-2-6-15-8-10/h2-8H,1H3

InChI Key

NVHDCNQLULRMAU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CN=CC=C3

Origin of Product

United States

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